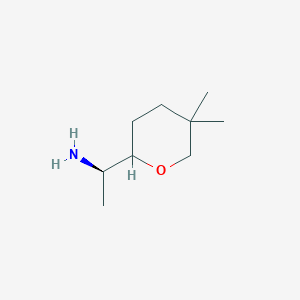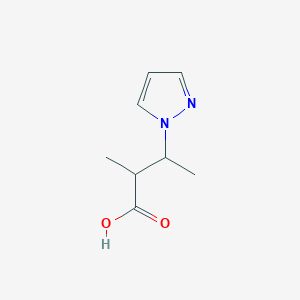
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known compound, methamphetamine, and has been gaining attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it prevents the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been found to induce feelings of euphoria, increased energy, and heightened sensory perception. It has also been found to increase sociability and empathy, which may make it useful in the treatment of social anxiety and depression. However, it can also cause adverse effects, such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has limitations, such as its limited solubility and instability in aqueous solutions.
Orientations Futures
Future research on (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted on the long-term effects of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine use and its potential for abuse and addiction. Finally, further studies should be conducted on the optimal dosing and administration of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine for therapeutic use.
Méthodes De Synthèse
The synthesis of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reduction of ephedrine or pseudoephedrine using a reducing agent, such as lithium aluminum hydride or sodium borohydride, followed by the addition of a 2,2-dimethyl-1,3-dioxolane-4-methanol. This results in the formation of (1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine.
Applications De Recherche Scientifique
(1R)-1-(5,5-Dimethyloxan-2-yl)ethanamine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other psychoactive substances, such as MDMA and ketamine, which have shown promising results in clinical trials for these disorders.
Propriétés
IUPAC Name |
(1R)-1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)


![N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2853375.png)
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)


![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)